molecular formula C7H4ClIN2 B1358161 6-Chloro-3-iodo-1H-indazole CAS No. 503045-59-8

6-Chloro-3-iodo-1H-indazole

Cat. No. B1358161
CAS RN: 503045-59-8
M. Wt: 278.48 g/mol
InChI Key: FKKMHPZZZRHKOE-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4ClIN2 . It is used as an intermediate in the synthesis of certain compounds .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, four hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The average mass of this compound is 278.478 Da and its monoisotopic mass is 277.910767 Da .

Scientific Research Applications

  • Antibacterial, Antifungal, and Antiinflammatory Activities : A study by Samadhiya et al. (2012) synthesized derivatives of 6-nitro-1H-indazole and evaluated them for antibacterial, antifungal, and antiinflammatory activities. These compounds showed acceptable results in in vitro screenings against selected microorganisms and in vivo on albino rats (Samadhiya et al., 2012).

  • Crystal Structure Analysis : The crystal structure of various 1H-indazole derivatives has been analyzed to understand molecular interactions. For instance, a study by Chicha et al. (2014) examined the structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, revealing important insights into its molecular geometry and intermolecular hydrogen bonds (Chicha et al., 2014).

  • Antileishmanial Properties : Abdelahi et al. (2021) disclosed an efficient synthesis pathway for 3-chloro-6-nitro-1H-indazole derivatives and evaluated their antileishmanial potency. These compounds, particularly compound 13, demonstrated promising growth inhibition of Leishmania major (Abdelahi et al., 2021).

  • Anticancer Activity : The discovery of 1H-indazole-6-amine derivatives with significant anticancer properties was reported by Hoang et al. (2022). These compounds demonstrated growth inhibitory activity in various human cancer cell lines, indicating their potential as anticancer agents (Hoang et al., 2022).

  • Synthetic Approaches to Indazole Derivatives : Various synthetic methods for producing 1H- and 2H-indazolyl derivatives have been explored. Isin et al. (2001) focused on characterizing indazolylpyridinium products and the effects of temperature and base on their reactions, contributing to the understanding of the synthesis of these compounds (Isin et al., 2001).

Safety and Hazards

The safety data sheet for 6-Iodo-1H-indazole, a related compound, indicates that it may cause skin and eye irritation, and it should be handled with appropriate protective equipment. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions in the research of 1H-indazoles, including 6-Chloro-3-iodo-1H-indazole, involve the development of new synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

properties

IUPAC Name

6-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMHPZZZRHKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620872
Record name 6-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503045-59-8
Record name 6-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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